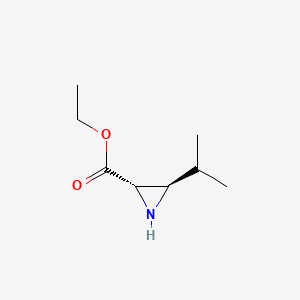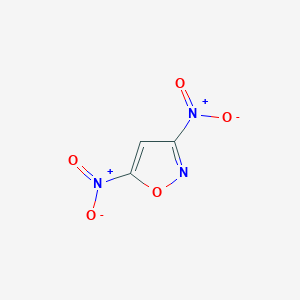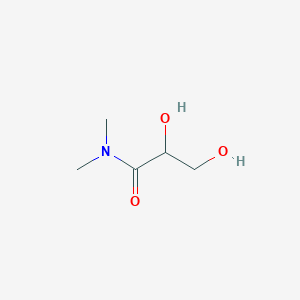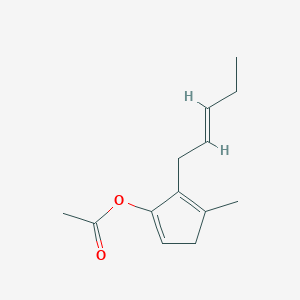![molecular formula C7H10Cl2 B13819089 Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[310]hexane, 6,6-dichloro-1-methyl- is a bicyclic organic compound characterized by its unique structure, which includes a six-membered ring fused to a three-membered ring The presence of two chlorine atoms and a methyl group at specific positions on the hexane ring adds to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes typically involves a (3 + 2) annulation process. One common method is the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexane derivatives often rely on scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of metal catalysts and specific reaction conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl- has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism by which bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane, 6-methylene-: This compound has a similar bicyclic structure but differs in the presence of a methylene group instead of chlorine atoms.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This derivative includes nitrogen in the ring structure and has different chemical properties and applications.
Uniqueness
Bicyclo[31Its distinct structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C7H10Cl2 |
|---|---|
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
6,6-dichloro-1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10Cl2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3 |
Clé InChI |
VQTIIEKRENLEHZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC1C2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
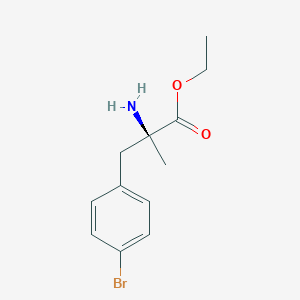
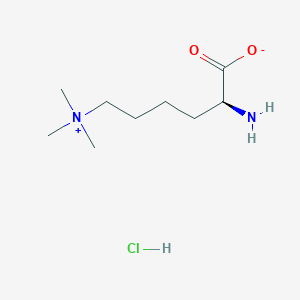
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
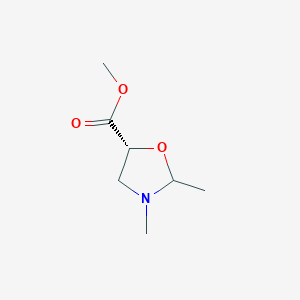
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
